((2R,3S,5R)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate
Description
((2R,3S,5R)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate: is a synthetic organic compound characterized by its unique tetrahydrofuran ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure includes an acetoxy group and a chlorine atom, which contribute to its reactivity and functional versatility.
Properties
Molecular Formula |
C9H13ClO5 |
|---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-acetyloxy-5-chlorooxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C9H13ClO5/c1-5(11)13-4-8-7(14-6(2)12)3-9(10)15-8/h7-9H,3-4H2,1-2H3/t7-,8+,9-/m0/s1 |
InChI Key |
GQSXLWYUQVFOLK-YIZRAAEISA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@H](O1)Cl)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)Cl)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,5R)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable starting material, often a tetrahydrofuran derivative.
Acetoxylation: The acetoxy group is introduced via an acetoxylation reaction, commonly using acetic anhydride in the presence of a catalyst like pyridine.
Final Assembly: The final step involves the coupling of the chlorinated and acetoxylated intermediates to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of ((2R,3S,5R)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate may involve:
Batch Processing: Utilizing large-scale reactors to perform the sequential reactions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and yield.
Purification: Techniques such as distillation, crystallization, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the removal of the acetoxy group or reduction of the chlorine atom.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amines, ethers, or thioethers.
Scientific Research Applications
Chemistry
In
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